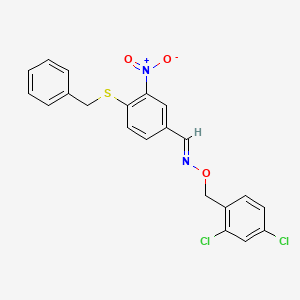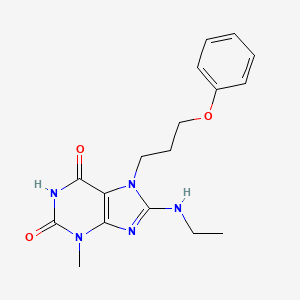![molecular formula C20H19N3O3S B2683503 2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361166-94-1](/img/structure/B2683503.png)
2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
カタログ番号:
B2683503
CAS番号:
361166-94-1
分子量:
381.45
InChIキー:
JNFSQSYKNWYMOM-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography , NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .科学的研究の応用
Molecular Interactions and Structural Analysis
- Studies on antipyrine-like derivatives, including similar compounds, have focused on intermolecular interactions, crystal packing, and molecular structure analysis. For instance, research involving compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide has provided insights into the stabilization of molecular structures through hydrogen bonds and π-interactions. Such studies are essential for understanding the structural basis of molecular interactions in these compounds (Saeed et al., 2020).
Biological Activities Against Mosquitoes
- Some substituted benzamides, closely related to the compound , have been studied for their biological activities against mosquito larvae. Research has shown that certain benzamide derivatives can exhibit high biological activity in this area, offering potential applications in controlling mosquito populations (Schaefer, Miura, & Wilder, 1981).
Antibacterial Properties
- Analogous compounds have been synthesized and tested for antibacterial properties. For example, compounds similar to 2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting potential use in the development of new antibacterial agents (Palkar et al., 2017).
Fluorescent Chemosensor Development
- Research has also been conducted on the development of fluorescent chemosensors using pyrazoline derivatives. These compounds, which are structurally related to the compound , have been used for the detection of metal ions like Fe3+, highlighting their potential applications in chemical sensing and analytical chemistry (Khan, 2020).
Synthesis of Novel Pharmacologically Active Compounds
- The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally similar to the compound , has been reported. These compounds have been screened for their potential biological applications, including inhibitory effects on certain enzymes, indicating their relevance in medicinal chemistry and drug discovery (Saeed et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-dimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-25-17-10-6-9-14(18(17)26-2)20(24)21-19-15-11-27-12-16(15)22-23(19)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFSQSYKNWYMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(3-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-1,2,4-oxa...
Cat. No.: B2683421
CAS No.: 1171332-90-3
1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benz...
Cat. No.: B2683425
CAS No.: 846030-08-8
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-y...
Cat. No.: B2683427
CAS No.: 1172104-42-5
N-(3-acetamidophenyl)-2-((4-(2-((4-ethoxyphenyl)amino)-...
Cat. No.: B2683429
CAS No.: 953927-02-1

![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)
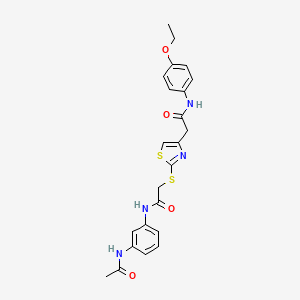
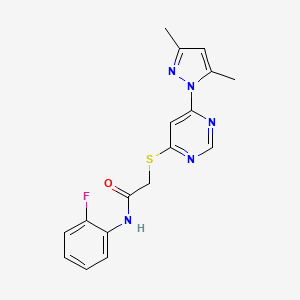
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one](/img/structure/B2683433.png)
![(3R,6S)-6-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2683434.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683435.png)
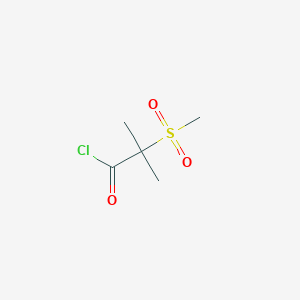
![6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2683437.png)
![tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2683438.png)

